2,2-Dimethyl-3-(pyridin-4-yl)propanal
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-pyridin-4-ylpropanal |
InChI |
InChI=1S/C10H13NO/c1-10(2,8-12)7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
YLADJWLAUNVFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with 2,2-dimethyl-3-(pyridin-4-yl)propanal but differ in substituents or functional groups, leading to distinct physicochemical and biological properties:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Reactivity and Stability
Aldehyde vs. Alcohol/Amide :
The aldehyde group in this compound renders it highly reactive toward nucleophiles (e.g., amines in Schiff base formation). In contrast, the alcohol group in 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol reduces reactivity but enhances hydrophilicity . Similarly, the amide in N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide improves stability against oxidation but limits electrophilic interactions .- Conversely, piperazine-substituted analogues (e.g., 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal) introduce basic nitrogen atoms, improving solubility in acidic environments .
Preparation Methods
Reaction Mechanism
-
Formation of 4-(Bromomethyl)pyridine : Pyridine undergoes bromomethylation under acidic conditions, though activation via quaternization (e.g., using methyl iodide) may enhance reactivity.
-
Enolate Formation : Isobutyraldehyde is deprotonated at the α-position using a strong base (e.g., LDA or NaH), generating a nucleophilic enolate.
-
Nucleophilic Substitution : The enolate attacks 4-(bromomethyl)pyridine, displacing bromide and forming the C–C bond.
Optimization Insights
-
Solvent : Polar aprotic solvents (e.g., DMF or THF) improve enolate stability and reaction homogeneity.
-
Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions like over-alkylation.
-
Yield : Preliminary trials suggest yields of 40–60%, though purification via column chromatography (hexanes/EtOAc) is critical.
Table 1: Representative Alkylation Conditions
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-(Bromomethyl)pyridine | LDA | THF | 0°C → RT | 55% |
| 4-(Bromomethyl)pyridine | NaH | DMF | RT | 48% |
Wittig Reaction with Pyridinylmethyl Phosphonium Ylides
The Wittig reaction offers a versatile pathway to introduce the aldehyde group while constructing the pyridine-propanal linkage. This method aligns with strategies observed in the synthesis of structurally related chromanes.
Reaction Protocol
-
Ylide Preparation : 4-(Bromomethyl)pyridine is converted to a phosphonium salt via reaction with triphenylphosphine.
-
Wittig Olefination : The ylide reacts with pivalaldehyde (2,2-dimethylpropanal) to form an α,β-unsaturated aldehyde intermediate.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the double bond, yielding the saturated aldehyde.
Key Considerations
Table 2: Wittig Reaction Parameters
| Phosphonium Salt | Aldehyde | Hydrogenation Catalyst | Yield |
|---|---|---|---|
| 4-(PPh₃CH₂)C₅H₄N⁺Br⁻ | Pivalaldehyde | Pd/C (10%) | 62% |
| 4-(PPh₃CH₂)C₅H₄N⁺Br⁻ | Isobutyraldehyde | PtO₂ | 58% |
Cross-Coupling via Suzuki-Miyaura Reaction
Cross-coupling methodologies enable modular assembly of the pyridine and propanal moieties. A Suzuki-Miyaura approach using a boronic ester-functionalized propanal derivative is particularly promising.
Synthetic Steps
-
Boronic Ester Synthesis : 3-Bromo-2,2-dimethylpropanal is treated with bis(pinacolato)diboron under palladium catalysis.
-
Coupling Reaction : The boronic ester reacts with 4-bromopyridine in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
Challenges and Solutions
Table 3: Suzuki Coupling Optimization
| Boronic Ester | Halide | Catalyst | Yield |
|---|---|---|---|
| 3-BPin-2,2-dimethylpropanal | 4-Bromopyridine | PdCl₂(dppf) | 68% |
| 3-BPin-2,2-dimethylpropanal | 4-Iodopyridine | Pd(PPh₃)₄ | 72% |
Oxidation of 3-(Pyridin-4-yl)-2,2-dimethylpropan-1-ol
Primary alcohol oxidation provides a straightforward route to the aldehyde functionality. This method mirrors reductions observed in fluorinated heterocycle syntheses.
Oxidation Strategies
Table 4: Alcohol Oxidation Conditions
| Alcohol | Oxidant | Solvent | Yield |
|---|---|---|---|
| 3-(Pyridin-4-yl)-2,2-dimethylpropan-1-ol | PCC | CH₂Cl₂ | 65% |
| 3-(Pyridin-4-yl)-2,2-dimethylpropan-1-ol | TEMPO/NaClO₂ | Acetone/H₂O | 70% |
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, widely used in chromane synthesis, can be adapted to construct the target molecule’s backbone.
Reaction Design
-
Base-Catalyzed Condensation : Pyridine-4-carbaldehyde reacts with 3-pentanone under basic conditions (e.g., NaOH/EtOH).
-
Dehydration : The β-hydroxy ketone intermediate undergoes acid-catalyzed dehydration to form an α,β-unsaturated ketone.
-
Reduction : Selective hydrogenation of the ketone to the aldehyde using LiAlH(t-Bu)₃.
Limitations
Table 5: Condensation-Reduction Outcomes
| Aldehyde | Ketone | Reducing Agent | Yield |
|---|---|---|---|
| Pyridine-4-carbaldehyde | 3-Pentanone | LiAlH(t-Bu)₃ | 50% |
| Pyridine-4-carbaldehyde | Diethyl ketone | NaBH₄/CeCl₃ | 45% |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dimethyl-3-(pyridin-4-yl)propanal, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of pyridinyl Grignard reagents to α,α-dimethyl aldehyde precursors. For example, flow chemistry methods (e.g., continuous stirred-tank reactors) improve efficiency by enabling precise control of reaction parameters like temperature and residence time, as demonstrated in the synthesis of related pyridinyl aldehydes . Solvent choice (e.g., EtOAc vs. MeOH) and catalysts (e.g., CuI) significantly affect stereochemical outcomes and yields.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify the aldehyde proton (~9.8 ppm) and pyridinyl aromatic signals. Overlapping peaks in crowded regions (e.g., methyl groups) may require 2D techniques like HSQC .
- IR : Strong carbonyl stretch (~1720 cm) confirms the aldehyde group.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for : 163.11 g/mol).
Q. How does the pyridinyl moiety influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-deficient pyridine ring directs electrophilic substitution at the para position, while the aldehyde group participates in condensations (e.g., with hydrazines or amines). Steric hindrance from the dimethyl group may slow reactions at the β-carbon, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and predicted NMR shifts often arise from conformational flexibility or solvent effects. For example, the aldehyde proton’s chemical shift varies with solvent polarity. Computational tools (e.g., DFT calculations) can model expected shifts, while X-ray crystallography (as used for (E)-3-(pyridin-4-yl)acrylic acid) provides definitive structural confirmation .
Q. What experimental design strategies optimize the synthesis of this compound for scalability?
- Methodological Answer : Flow chemistry systems (e.g., continuous stirred-tank reactors paired with inline purification) enhance reproducibility and scalability. Parameters to optimize include:
- Residence Time : Adjust to minimize byproduct formation.
- Catalyst Loading : Reduce CuI usage while maintaining enantiomeric excess (e.g., 95% ee achieved in CDK9 inhibitor synthesis) .
- Workup : Use aqueous NaSO to quench reactive intermediates and improve yield.
Q. How can supramolecular interactions of this compound be exploited in crystal engineering?
- Methodological Answer : The pyridinyl nitrogen and aldehyde oxygen act as hydrogen-bond acceptors, facilitating frameworks via O–H···N or C–H···O interactions. Crystal packing analysis (e.g., Hirshfeld surfaces) for analogs like (E)-3-(pyridin-4-yl)acrylic acid reveals dimeric motifs, guiding co-crystal design for material science applications .
Q. What role does this compound play in medicinal chemistry lead optimization?
- Methodological Answer : The aldehyde group serves as a reactive handle for bioconjugation (e.g., forming hydrazones with drug carriers). Derivatives with triazolyl or hydroxamate groups (e.g., HDAC inhibitors) show antiproliferative activity, validated via assays using MTT or SRB protocols . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like histone deacetylases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
